Fmoc-Lys(FOR)-OH
CAS No.: 201004-23-1
Cat. No.: VC21538998
Molecular Formula: C22H24N2O5
Molecular Weight: 396,44 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 201004-23-1 |
---|---|
Molecular Formula | C22H24N2O5 |
Molecular Weight | 396,44 g/mole |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid |
Standard InChI | InChI=1S/C22H24N2O5/c25-14-23-12-6-5-11-20(21(26)27)24-22(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1 |
Standard InChI Key | AJWAZAXPESSBGE-FQEVSTJZSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC=O)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC=O)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC=O)C(=O)O |
Chemical Structure and Properties
Molecular Composition
Fmoc-Lys(FOR)-OH, also known by its systematic name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-6-formamidohexanoic acid, is an N-alpha-protected and N-epsilon-formylated lysine derivative. The compound has a molecular formula of C22H24N2O5 and a molecular weight of 396.4 g/mol . The structure consists of a lysine backbone with an Fmoc protecting group at the alpha-amino position and a formyl group attached to the epsilon-amino group of the lysine side chain.
Structural Features
The Fmoc-Lys(FOR)-OH molecule incorporates several key structural elements:
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A central lysine amino acid scaffold with an L-configuration
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The bulky, hydrophobic Fmoc protecting group at the N-terminal position
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A formyl (FOR) modification at the lysine side chain epsilon-amino group
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A free carboxylic acid group at the C-terminus
The presence of both the Fmoc group and the formyl modification provides orthogonal protection, allowing selective deprotection strategies during peptide synthesis.
Physical Properties
The physical characteristics of Fmoc-Lys(FOR)-OH can be inferred from similar derivatives. While specific data for Fmoc-Lys(FOR)-OH is limited, related compounds provide insight into its likely properties:
Identification and Nomenclature
Systematic Names and Identifiers
Fmoc-Lys(FOR)-OH is cataloged in chemical databases with several identifiers:
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature:
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Fmoc-Lys(FOR)-OH (common abbreviation)
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L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-formyl-
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(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid
Database Registration
The compound was first registered in PubChem on July 29, 2006, with the most recent modification to the entry dated March 8, 2025 . This indicates ongoing interest and updates regarding this chemical entity.
Synthesis and Preparation
Copper Complexation Method
This approach involves:
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Formation of copper-lysine complex to protect the alpha-amino and carboxyl groups
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Selective formylation of the epsilon-amino group
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Decomplexation followed by Fmoc protection of the alpha-amino group
Direct Side Chain Modification
An alternative approach could involve:
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Starting with Fmoc-Lys-OH (where the alpha-amino group is already protected)
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Selective formylation of the epsilon-amino group using formylating agents
The synthesis of related compounds such as Fmoc-Lys(5-Fam) employs microwave-assisted reactions using reagents like DIC (diisopropylcarbodiimide) and DIPEA (N,N-diisopropylethylamine) , suggesting similar approaches might be viable for Fmoc-Lys(FOR)-OH production.
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
Fmoc-Lys(FOR)-OH serves as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS). The formyl group on the lysine side chain provides several advantages:
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It prevents unwanted reactions at the epsilon-amino position during peptide coupling steps
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It can be selectively removed under conditions that preserve the Fmoc group
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It enables the synthesis of peptides with specific modifications at lysine residues
Comparative Advantages
When compared to other lysine derivatives used in peptide synthesis, Fmoc-Lys(FOR)-OH offers distinct properties:
Fmoc-Lys(Boc)-OH has emerged as the standard Fmoc-Lys derivative used in peptide synthesis, with the Boc group providing stability under basic conditions throughout multiple Fmoc deprotection cycles . The formyl-protected variant offers an alternative with potentially milder deprotection conditions.
Structural Comparison with Related Derivatives
Molecular Structure Variations
The structural differences between Fmoc-Lys(FOR)-OH and related lysine derivatives primarily involve the side chain protection:
These structural variations significantly impact the chemical behavior, stability, and utility of these compounds in peptide synthesis.
Chemical Reactivity
Formyl Group Stability
The formyl group in Fmoc-Lys(FOR)-OH exhibits different stability characteristics compared to other protecting groups:
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Moderate stability under basic conditions required for Fmoc deprotection
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Susceptibility to hydrolysis under prolonged exposure to basic conditions
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Removal possible under mild acidic conditions
Orthogonal Protection Strategy
The combination of Fmoc at the alpha-amino position and formyl at the epsilon-amino position creates an orthogonal protection scheme that allows:
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Selective deprotection of the Fmoc group using piperidine or other bases
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Selective deprotection of the formyl group under mild conditions
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Independent functionalization of either amino group in sequential synthesis steps
Research Applications
Peptide Synthesis Applications
Fmoc-Lys(FOR)-OH finds applications in several areas of peptide chemistry:
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Synthesis of peptides requiring selective modification of lysine residues
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Production of peptides with precisely controlled charge distribution
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Creation of peptides with specific recognition properties
Specialized Applications
The formyl protection strategy may be particularly valuable in:
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Synthesis of peptides with post-translational modifications
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Development of protein-protein interaction inhibitors
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Creation of peptide libraries with varied lysine modifications
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